molecular formula C15H7Cl2F2NOS B278403 3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B278403
M. Wt: 358.2 g/mol
InChI Key: YCYQFGUXHNJZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide, also known as DBT-SS or DBT-SS-COOH, is a chemical compound that has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a decrease in neuronal excitability and an overall reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide has been found to have a number of biochemical and physiological effects, including an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and a reduction in the activity of voltage-gated sodium channels. These effects contribute to the anxiolytic and anticonvulsant properties of 3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of using 3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal activity. However, 3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving 3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide. One area of interest is the development of new drugs based on the structure of 3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide for the treatment of anxiety disorders and epilepsy. Another potential direction is the exploration of the effects of 3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic and anticonvulsant effects of 3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide, as well as its potential for use in other neurological conditions.

Synthesis Methods

3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-difluorobenzenamine with 3,6-dichlorobenzothiophene-2-carboxylic acid, followed by a coupling reaction with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The final product is obtained through purification and crystallization.

Scientific Research Applications

3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the GABA-A receptor, a neurotransmitter receptor that plays a key role in regulating neuronal excitability. 3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide has also been found to have anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.

properties

Product Name

3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide

Molecular Formula

C15H7Cl2F2NOS

Molecular Weight

358.2 g/mol

IUPAC Name

3,6-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H7Cl2F2NOS/c16-7-1-3-9-12(5-7)22-14(13(9)17)15(21)20-11-4-2-8(18)6-10(11)19/h1-6H,(H,20,21)

InChI Key

YCYQFGUXHNJZEL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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